molecular formula C20H16O3 B12567346 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)- CAS No. 169267-16-7

1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-

Cat. No.: B12567346
CAS No.: 169267-16-7
M. Wt: 304.3 g/mol
InChI Key: VZKIYGGLHUVOMC-RTBURBONSA-N
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Description

1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its two oxygen atoms in a dioxaspiro configuration and two phenyl groups attached to the spiro center. It has significant applications in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)- typically involves the reaction of ethylene glycol with a suitable diketone under acidic conditions to form the dioxaspiro structure. The reaction is usually carried out in an organic solvent such as ethyl acetate or cyclohexane, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxygen atoms in the dioxaspiro ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction can produce alcohols.

Scientific Research Applications

1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)- exerts its effects involves interactions with specific molecular targets. The dioxaspiro structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: Similar in structure but lacks the phenyl groups.

    7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spiro compound with different substituents.

Uniqueness

1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)- is unique due to its specific dioxaspiro configuration and the presence of two phenyl groups.

Properties

CAS No.

169267-16-7

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C20H16O3/c21-17-11-13-20(14-12-17)22-18(15-7-3-1-4-8-15)19(23-20)16-9-5-2-6-10-16/h1-14,18-19H/t18-,19-/m1/s1

InChI Key

VZKIYGGLHUVOMC-RTBURBONSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](OC3(O2)C=CC(=O)C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C(OC3(O2)C=CC(=O)C=C3)C4=CC=CC=C4

Origin of Product

United States

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